molecular formula C21H24N2O2S B2609238 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1206989-63-0

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2609238
CAS No.: 1206989-63-0
M. Wt: 368.5
InChI Key: IOKXGVJAXKNXLS-UHFFFAOYSA-N
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Description

The compound N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide features a tetrahydroisoquinoline core acetylated at the 2-position, linked via an amide bond to a cyclopentane ring substituted with a thiophen-2-yl group. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs highlight its relevance in medicinal chemistry, particularly in targeting enzymes or receptors favoring planar aromatic systems and sulfur-containing moieties .

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-15(24)23-11-8-16-6-7-18(13-17(16)14-23)22-20(25)21(9-2-3-10-21)19-5-4-12-26-19/h4-7,12-13H,2-3,8-11,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKXGVJAXKNXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide likely involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the acetyl group, and the coupling with the thiophene and cyclopentane carboxamide moieties. Typical reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids or bases. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Core Structural Motifs

The tetrahydroisoquinoline moiety is a recurring feature in bioactive molecules, as seen in the sulfonamide derivative 2-((5-chloro-2-((2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide (). However, the target compound replaces the pyrimidine-sulfonamide group with a thiophene-cyclopentane-carboxamide, likely enhancing lipophilicity and altering binding interactions due to the sulfur atom’s polarizability .

By contrast, (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides () substitute tetrahydroisoquinoline with a quinoline core and employ a thiadiazole-carboxamide linker. Thiadiazole’s electron-deficient nature may confer distinct electronic properties compared to the thiophene in the target compound .

Implications of Structural Differences

Electronic and Steric Effects

  • Thiophene vs.
  • Cyclopentane vs. Pyrimidine : The cyclopentane in the target compound introduces conformational rigidity, whereas the pyrimidine-sulfonamide in offers hydrogen-bonding sites for improved solubility .

Pharmacokinetic Considerations

The thiophene-cyclopentane group in the target compound likely increases logP (lipophilicity), favoring blood-brain barrier penetration. In contrast, the sulfonamide group in improves aqueous solubility but may limit membrane permeability .

Methodological Considerations

  • Structural Characterization : Programs like SHELXL () are critical for resolving crystal structures of such compounds, enabling precise comparisons of bond lengths and angles with analogs .
  • Synthetic Optimization : Microwave-assisted synthesis () may reduce reaction times but requires careful optimization to improve yields for scale-up .

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. This article delves into the biological activity of this specific compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a tetrahydroisoquinoline core with an acetyl group and a thiophene moiety. This unique structural arrangement may enhance its interactions with biological targets, contributing to its pharmacological effects.

Structural Feature Description
Core Structure Tetrahydroisoquinoline
Substituents Acetyl group, thiophene
Molecular Formula C15H17N2O2S

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Compounds in the tetrahydroisoquinoline class have been shown to inhibit enzymes involved in cancer progression and neurodegenerative diseases. This compound may exert similar effects by modulating enzyme activity.
  • Neurotransmitter Modulation : The compound potentially influences neurotransmitter systems, which could be beneficial in treating neurological disorders.

Pharmacological Effects

Research has indicated that tetrahydroisoquinoline derivatives exhibit several pharmacological effects:

  • Anticancer Activity : Similar compounds have demonstrated significant inhibitory effects on cyclin-dependent kinases and dihydrofolate reductase, enzymes critical for cancer cell proliferation.
  • Neuroprotective Effects : The structural features of this compound may confer protective effects against neurodegeneration by reducing oxidative stress and inflammation.

Study 1: Anticancer Properties

In a study evaluating the anticancer properties of tetrahydroisoquinoline derivatives, researchers found that compounds with similar structures exhibited significant growth inhibition in various cancer cell lines. The study highlighted the potential of these compounds to act as therapeutic agents in cancer treatment.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective capabilities of tetrahydroisoquinoline derivatives. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting their potential use in treating neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including:
  • Step 1 : Formation of the tetrahydroisoquinoline core via cyclization reactions under acidic or basic conditions.
  • Step 2 : Acetylation at the 2-position using acetyl chloride or acetic anhydride in solvents like dichloromethane (DCM) .
  • Step 3 : Coupling the cyclopentane-carboxamide moiety via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) .
  • Step 4 : Purification via column chromatography or recrystallization to achieve >95% purity.
    Key intermediates are characterized using NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : A combination of techniques ensures accurate structural elucidation:
TechniqueParametersPurpose
¹H NMR 400–600 MHz, CDCl₃/DMSO-d₆Confirm proton environments (e.g., acetyl group at δ ~2.1 ppm) .
¹³C NMR 100–150 MHzIdentify carbonyl carbons (amide C=O at δ ~170 ppm) .
FT-IR 4000–400 cm⁻¹Detect functional groups (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
HRMS ESI/TOFVerify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Methodological Answer : Optimization strategies include:
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency, while DCM minimizes side reactions .
  • Temperature Control : Low temperatures (0–5°C) during acetylylation reduce by-product formation .
  • Catalyst Selection : Use of Pd catalysts for Suzuki-Miyaura coupling in thiophene functionalization .
  • High-Throughput Screening (HTS) : Automated platforms test >100 conditions (e.g., solvent/base pairs) to identify optimal parameters .
    Example data table for solvent optimization:
SolventYield (%)Purity (%)
DMF7896
THF6589
DCM4592

Q. What crystallographic methods are used to resolve the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
  • Crystallization : Slow evaporation from acetonitrile/ethanol yields diffraction-quality crystals .
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL software refines structural parameters (bond lengths, angles) and validates hydrogen bonding (e.g., C-H⋯O interactions) .
  • Validation : R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) .

Q. How can molecular docking elucidate its potential biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors with binding pockets for acetylated heterocycles (e.g., kinases, GPCRs) .
  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters : Grid box centered on catalytic sites, Lamarckian genetic algorithm for conformational sampling.
  • Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (RMSD < 2.0 Å) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities?

  • Methodological Answer : Conflicting data may arise from:
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki).
  • Compound Purity : HPLC-MS verification (>95%) is essential; impurities may skew activity .
  • Structural Analogues : Compare with derivatives (e.g., thiophene vs. furan substitutions) to isolate structure-activity relationships .
    Mitigation includes standardized protocols (e.g., NIH/WHO guidelines) and triplicate experiments .

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